Brilliant Blue G Exhibits >1000-Fold P2X7 Selectivity Over P2X4 Receptors Relative to Non-Selective Suramin
In heterologous expression systems, Brilliant Blue G (BBG) exhibits >1000-fold selectivity for rat P2X7 receptors over rat P2X4 receptors, a critical differentiator from broad-spectrum P2 antagonists such as suramin which lack this nanomolar selectivity window [1]. BBG noncompetitively inhibits rat P2X7 with an IC50 of 10 nM and human P2X7 with an IC50 of 200 nM, whereas IC50 values for rat P2X4 exceed 10 μM and for human P2X4 are 3.2 μM [1].
| Evidence Dimension | P2X7 receptor inhibition potency (IC50) and selectivity ratio vs. P2X4 |
|---|---|
| Target Compound Data | Rat P2X7 IC50 = 10 nM; Human P2X7 IC50 = 200 nM; Rat P2X4 IC50 > 10 μM; Human P2X4 IC50 = 3.2 μM |
| Comparator Or Baseline | Suramin (non-selective P2 antagonist, does not achieve >1000-fold P2X7 selectivity) |
| Quantified Difference | Selectivity ratio: >1000-fold for rat P2X7 vs. rat P2X4; 16-fold for human P2X7 vs. human P2X4 |
| Conditions | HEK293 cells heterologously expressing human or rat P2X1, P2X2, P2X3, P2X2/3, P2X4, P2X1/5, and P2X7 receptors; whole-cell patch-clamp electrophysiology |
Why This Matters
This exceptional selectivity window defines BBG as the reference standard for distinguishing P2X7-mediated from P2X4-mediated signaling in native tissues where these subunits are co-expressed, a capability absent in less selective P2 antagonists.
- [1] Jiang LH, Mackenzie AB, North RA, Surprenant A. Brilliant blue G selectively blocks ATP-gated rat P2X(7) receptors. Mol Pharmacol. 2000 Jul;58(1):82-88. PMID: 10860929. View Source
